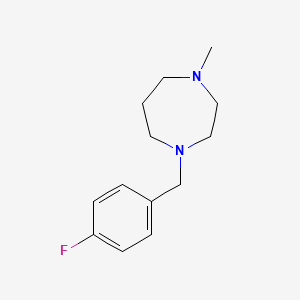

1-(4-fluorobenzyl)-4-methyl-1,4-diazepane

CAS No.:

Cat. No.: VC10898094

Molecular Formula: C13H19FN2

Molecular Weight: 222.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19FN2 |

|---|---|

| Molecular Weight | 222.30 g/mol |

| IUPAC Name | 1-[(4-fluorophenyl)methyl]-4-methyl-1,4-diazepane |

| Standard InChI | InChI=1S/C13H19FN2/c1-15-7-2-8-16(10-9-15)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11H2,1H3 |

| Standard InChI Key | VIPJLTZFERSEDJ-UHFFFAOYSA-N |

| SMILES | CN1CCCN(CC1)CC2=CC=C(C=C2)F |

| Canonical SMILES | CN1CCCN(CC1)CC2=CC=C(C=C2)F |

Introduction

1-(4-Fluorobenzyl)-4-methyl-1,4-diazepane is a nitrogen-containing heterocyclic compound belonging to the diazepane family. It has garnered attention in chemical and pharmaceutical research due to its structural features and potential biological activity. Below is a detailed exploration of its chemical properties, synthesis, and applications.

Structural Features

The structure of 1-(4-fluorobenzyl)-4-methyl-1,4-diazepane includes:

-

A seven-membered diazepane ring.

-

A methyl group attached to one of the nitrogen atoms.

-

A benzyl group substituted with a fluorine atom at the para position.

These structural elements make it a versatile scaffold for chemical modifications aimed at enhancing pharmacological properties.

Synthesis

The synthesis of 1-(4-fluorobenzyl)-4-methyl-1,4-diazepane typically involves:

-

Starting Materials: Precursors such as 4-fluorobenzyl chloride and methyl-substituted diazepane.

-

Reaction Conditions: Nucleophilic substitution reactions under controlled temperatures to attach the benzyl group.

-

Purification: Techniques like recrystallization or chromatography to achieve high purity.

Optimization of reaction conditions is critical to ensure high yields and minimal by-products.

Applications in Research

Although limited data is available on this specific compound's direct applications, related diazepane derivatives have shown significant promise in pharmaceutical research:

-

Central Nervous System (CNS): Compounds containing diazepane rings often interact with neurotransmitter systems, suggesting potential use in treating anxiety or mood disorders.

-

Drug Development: The fluorine atom enhances metabolic stability and receptor binding affinity, making it a candidate for further pharmacological studies.

Comparison with Related Compounds

| Compound Name | Key Difference | Potential Impact on Activity |

|---|---|---|

| 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane | Fluorine at meta position | May alter receptor interactions |

| Diazepam | Benzodiazepine structure | Established anxiolytic with CNS effects |

| 1-(4-Fluorobenzoyl)-1,4-diazepane | Benzoyl instead of benzyl group | Increased rigidity; different bioactivity |

The positioning of functional groups significantly influences the pharmacological profile of these compounds.

Limitations and Future Directions

While preliminary data suggests potential biological activity for compounds like 1-(4-fluorobenzyl)-4-methyl-1,4-diazepane, further studies are required to:

-

Elucidate its mechanism of action.

-

Investigate its pharmacokinetics and toxicity profiles.

-

Explore its therapeutic applications through in vitro and in vivo studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume